Ac-D-Trp(Boc)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22N2O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H22N2O5/c1-11(21)19-14(16(22)23)9-12-10-20(17(24)25-18(2,3)4)15-8-6-5-7-13(12)15/h5-8,10,14H,9H2,1-4H3,(H,19,21)(H,22,23)/t14-/m1/s1 |
InChI Key |
HNBJEYNSUIIJHV-CQSZACIVSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Ac D Trp Boc Oh and Its Analogues
Established Synthetic Pathways for N-Acetylated, Indole-Protected Tryptophan Derivatives
The synthesis of N-acetylated, indole-protected tryptophan derivatives such as Ac-D-Trp(Boc)-OH typically begins with the parent amino acid, D-tryptophan. The process involves a sequential or orthogonal protection strategy. A common pathway involves the initial N-acetylation of the α-amino group, followed by the protection of the indole (B1671886) nitrogen.
The N-acetylation of D-tryptophan can be achieved using standard methods, for example, by reacting it with acetic anhydride (B1165640) under basic conditions. A cascade reaction method starting from indole methylene (B1212753) hydantoin, involving hydrogenation, hydrolysis, and subsequent acetylation, has also been described for the synthesis of N-acetyl-DL-tryptophan, which can then be resolved to obtain the desired D-enantiomer. google.com
Following N-acetylation, the subsequent protection of the indole nitrogen with a Boc group is a crucial step. This is necessary because the indole NH group is nucleophilic and can participate in undesirable side reactions during peptide synthesis. The Boc group is favored for this role due to its stability under various conditions and its facile removal with acids like trifluoroacetic acid (TFA). The use of Fmoc-Trp(Boc)-OH, a related derivative, is particularly recommended for the synthesis of peptides containing both tryptophan and arginine to minimize side reactions and yield purer products. advancedchemtech.com
Chemo- and Regioselective Protection Strategies for Tryptophan Indole Nitrogen in this compound Synthesis
Achieving chemo- and regioselectivity during the protection of the tryptophan indole nitrogen is paramount to prevent modification of other functional groups, namely the α-amino and carboxyl groups. When synthesizing this compound, the α-amino group is already protected by an acetyl group, which directs the subsequent protection to the indole nitrogen.
A mild and efficient method for the introduction of the Boc group onto the indole nitrogen involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like acetonitrile (B52724) (MeCN). rsc.org This method demonstrates high selectivity for the indole nitrogen, yielding the desired N-in-Boc protected derivative in high yield. The selection of the Boc group is strategic; unlike other protecting groups such as formyl or benzyloxycarbonyl which may require harsh cleavage conditions, the Boc group is easily removed under acidic conditions compatible with peptide synthesis protocols. google.com
| Reagent | Catalyst | Solvent | Key Features |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Acetonitrile (MeCN) | Mild, efficient, and highly regioselective for the indole nitrogen. rsc.org |
| Di-tert-butyl dicarbonate (Boc₂O) | N/A | Dioxane-water with NaOH | Can be used for saponification of methyl esters without removing the N-in-Boc group. |
Stereochemical Control and Purity Considerations in the Synthesis of this compound
Maintaining the stereochemical configuration of the chiral center at the α-carbon is a critical aspect of synthesizing this compound. The synthesis must either start from enantiomerically pure D-tryptophan or incorporate a resolution step to separate the D- and L-enantiomers.
Enzymatic methods are highly effective for obtaining enantiomerically pure tryptophan derivatives. For instance, the resolution of racemates can be achieved using enzymes like L-aminoacylase or α-chymotrypsin, which selectively hydrolyze one enantiomer, allowing for the separation of the desired D-isomer. nih.govnih.govresearchgate.net Chemical approaches utilizing chiral auxiliaries, such as (S)-methylbenzylamine in a Strecker amino acid synthesis, have also been successfully employed to produce optically pure tryptophan analogues. rsc.org
The optical purity of the final product is a key quality control parameter. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical technique for this purpose. nih.gov This method can effectively separate enantiomers and allow for the determination of the optical purity, which can exceed 99.0%. nih.govnih.gov
| Method | Description | Typical Purity |
| Enzymatic Resolution | Uses enzymes like L-aminoacylase or α-chymotrypsin to selectively react with one enantiomer in a racemic mixture, allowing for separation. nih.govresearchgate.net | >99.0% enantiomeric excess. nih.govnih.gov |
| Chiral Auxiliary | Employs a chiral molecule to direct the stereochemical outcome of a reaction, which is later removed. Example: (S)-methylbenzylamine in Strecker synthesis. rsc.org | Optically pure products. rsc.org |
| Chiral HPLC | An analytical technique using a chiral stationary phase to separate and quantify the enantiomers of the synthesized compound. nih.govnih.gov | Used for verification of high enantiomeric purity. |
Advanced Chemical Modifications and Derivatization of this compound for Research Applications
The tryptophan indole ring is a versatile scaffold for advanced chemical modifications, enabling the synthesis of derivatives for various research applications. While the N-in-Boc group in this compound serves as a protecting group, the indole ring itself can be functionalized at different positions, most notably at the C2, C4, C5, C6, and C7 positions. chim.it These modifications are often performed using transition-metal catalysis or photochemical methods.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of the tryptophan indole ring. acs.orgacs.org Similarly, gold(I) catalysis can be used for the chemo- and regioselective ethynylation at the C2-position of the indole. nih.gov This introduces an alkyne functionality that can be used for subsequent "click chemistry" reactions, for instance, to label peptides with fluorophores. nih.gov
Photochemical methods offer another avenue for the chemoselective alkylation of tryptophan residues. acs.orgacs.org These light-driven reactions can proceed under mild conditions and are highly selective for tryptophan over other amino acids. acs.org Furthermore, rhodium carbenoids have been used for tryptophan modification, with the reaction's success being influenced by the solvent accessibility of the indole side chain. nih.gov These derivatization strategies allow for the introduction of diverse functional groups, creating valuable tools for chemical biology, such as affinity tags and fluorescent probes. nih.govresearchgate.net
| Modification Type | Reagents/Catalyst | Position(s) | Application |
| C-H Arylation | Aryl halides, Palladium catalyst | C2, C7 | Synthesis of non-proteinogenic amino acids for peptide incorporation. acs.orgnih.gov |
| Ethynylation | TIPS-EBX, Gold(I) catalyst | C2 | Introduction of alkynes for click chemistry and labeling. nih.gov |
| Alkylation | Malondialdehyde | Indole N | Reversible tagging for affinity purification. nih.govresearchgate.net |
| Photochemical Alkylation | Pyridinium salts, 390 nm light | C2 | Chemoselective functionalization of peptides under mild conditions. acs.orgacs.org |
| Carbenoid Insertion | Rhodium carbenoids | Indole N-H | Selective modification of solvent-accessible tryptophan residues. nih.govresearchgate.net |
Table of Mentioned Compounds
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-α-acetyl-N-in-(tert-butoxycarbonyl)-D-tryptophan |
| Boc | tert-butoxycarbonyl |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| TFA | Trifluoroacetic acid |
| Boc₂O | Di-tert-butyl dicarbonate |
| DMAP | 4-dimethylaminopyridine |
| MeCN | Acetonitrile |
| HPLC | High-performance liquid chromatography |
| CSP | Chiral stationary phase |
| TIPS-EBX | 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one |
| For | Formyl |
| Z | Benzyloxycarbonyl |
Strategic Integration in Advanced Peptide Synthesis Methodologies
Role of Ac-D-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS) Methodologies
In SPPS, where a peptide is assembled on an insoluble polymer support, this compound serves as a specialized building block. alfa-chemistry.comsigmaaldrich.com Its primary function is often as a terminating residue at the N-terminus of a peptide sequence. The N-acetyl group prevents further amino acid addition at this position, while the D-enantiomer confers resistance to proteases. The Boc group on the indole (B1671886) side chain is crucial for preventing unwanted side reactions during the synthesis cycles, particularly during the acid-mediated cleavage steps. peptide.comsigmaaldrich.com Using a Boc-protected tryptophan minimizes side reactions that can occur when peptides also contain arginine protected by sulfonyl groups, leading to purer crude peptides and higher yields. peptide.com
| Resin/Linker Type | Description | Compatibility with this compound | Cleavage Condition | Citation |
| Wang Resin | A standard, acid-labile resin for producing peptide acids. The linker is a 4-hydroxybenzyl alcohol moiety. | High | Trifluoroacetic acid (TFA) | peptide.com |
| 2-Chlorotrityl chloride (2-CTC) Resin | A highly acid-labile resin that allows for peptide cleavage while keeping acid-labile side-chain protecting groups intact. | High | Very mild acid (e.g., 1% TFA) | knepublishing.compeptide.com |
| Rink Amide Resin | Used for synthesizing peptide amides, it is cleaved by TFA. | High | Trifluoroacetic acid (TFA) | rsc.org |
| Photolithographic Supports | Specialized supports for light-induced synthesis, often used with photolabile protecting groups. | Compatible | Varies based on specific chemistry | carlroth.com |
The successful incorporation of this compound into a peptide chain requires the optimization of coupling conditions to ensure high efficiency and minimize side reactions. This involves selecting appropriate coupling reagents, activation methods, and solvent systems. The goal is to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide. knepublishing.comunil.ch
Common coupling reagents belong to the carbodiimide (B86325) (e.g., DIC) or aminium/uronium salt (e.g., HBTU, TBTU, HATU) families, often used with additives like HOBt or Oxyma Pure to improve efficiency and reduce side reactions. knepublishing.combiorxiv.org The choice of solvent is also critical, with Dimethylformamide (DMF) and Dichloromethane (B109758) (DCM) being the most common. knepublishing.com
| Parameter | Options | Considerations for this compound | Example | Citation |
| Coupling Reagent | HBTU, TBTU, HATU, DIC | Aminium/uronium reagents are generally fast and efficient. | Coupling of Fmoc-D-Trp(Boc)-OH with TBTU/HOAt. | unil.ch |
| Additive | HOBt, Oxyma Pure | Suppresses racemization and improves coupling speed. | HBTU used in combination with HOBt. | knepublishing.com |
| Base | DIPEA (Diisopropylethylamine), NMM | A non-nucleophilic base is required to activate the reaction. | DIPEA is commonly used with aminium/uronium reagents. | knepublishing.com |
| Solvent | DMF, DCM, NMP | Must effectively swell the resin and dissolve reagents. | Fmoc-Trp(Boc)-OH was dissolved in DCM for coupling. | knepublishing.com |
A study on the synthesis of a tetrapeptide used a combination of HBTU, HOBt, and DIPEA in DCM to couple Fmoc-Trp(Boc)-OH onto a resin-bound peptide. knepublishing.com Another method optimized for integrating a DOTA chelator successfully coupled Fmoc-D-Trp(Boc)-OH using TBTU, HOAt, and DIPEA. unil.ch
Epimerization, the loss of chiral integrity at the alpha-carbon, is a significant risk during the activation step of peptide coupling. mdpi.com When activating an amino acid, an oxazol-5(4H)-one intermediate can form, which is prone to racemization. mdpi.com For this compound, this would result in the unwanted formation of the L-isomer, potentially compromising the biological activity of the final peptide.
Several strategies are employed to minimize this side reaction:
Choice of Coupling Reagent: Phosphonium-based reagents like PyBOP are known to reduce epimerization compared to some carbodiimide or uronium reagents. iris-biotech.de
Use of Additives: Additives such as N-Hydroxybenzotriazole (HOBt) and its derivatives (e.g., Oxyma Pure) are highly effective at suppressing racemization by minimizing the lifetime of the problematic oxazolone (B7731731) intermediate. mdpi.com
Controlled Base Addition: The type and concentration of the base used during coupling can influence the rate of epimerization. Using weaker bases or carefully controlling the stoichiometry can be beneficial. Histidine, for example, is particularly prone to epimerization due to its imidazole (B134444) side chain, and strategies developed for it can be informative. cem.com
Pre-activation: Activating the amino acid separately before adding it to the peptide-resin can sometimes reduce epimerization by ensuring no excess activation reagent is present to promote side reactions. iris-biotech.de
Application of this compound in Solution-Phase Peptide Synthesis (LPPS)
Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, remains a powerful technique, especially for large-scale synthesis and the preparation of peptide fragments for convergent synthesis. thieme-connect.degoogle.com In this methodology, all reactants are dissolved in an appropriate solvent system. mdpi.com this compound is readily used in LPPS, where its protecting groups serve the same fundamental purposes as in SPPS: the acetyl group provides a terminal block, and the Boc group protects the indole side chain from undesired reactions. mdpi.comacs.org
The success of LPPS hinges on the solubility of the growing peptide chain and the reagents in the chosen solvent. google.com Polar aprotic solvents like DMF, N,N-dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are commonly used. google.commdpi.com The selection of coupling reagents is similar to SPPS, with a focus on high efficiency and minimal side reactions.
A study utilizing the coupling reagent T3P® (propylphosphonic anhydride) demonstrated that N-Boc-Trp-OH could be coupled with leucine (B10760876) methyl ester in DCM with a 96% yield, indicating that the peptide bond formation was kinetically favored over potential side reactions involving the tryptophan side chain. mdpi.com In the context of DNA-encoded libraries, the water-soluble coupling reagent DMTMM was used, and the use of Fmoc-Trp(Boc)-OH was preferred over the unprotected version to avoid solubility issues. acs.org
One of the most powerful applications of LPPS is in segment condensation, where pre-synthesized, protected peptide fragments are coupled together. thieme-connect.de This convergent approach is highly efficient for producing large proteins. This compound can be incorporated as the N-terminal residue of a peptide fragment. This fragment, having a free C-terminal carboxylic acid, can then be activated and coupled to the N-terminus of another peptide fragment in solution.
For instance, in the synthesis of Semaglutide, a complex 31-amino acid peptide, a fragment-based approach was used. google.com One of the protected fragments prepared via SPPS was Fmoc-Trp(Boc)-Leu-Val-Arg(Pbf)-Gly-Arg(Pbf)-Gly-OH. google.com A similar strategy could be employed to create a fragment such as Ac-D-Trp(Boc)-Xaa-Yaa-OH, which would then be used as a key building block in a larger convergent synthesis, coupling it to another peptide segment in the solution phase. This approach avoids the cumulative yield losses associated with the stepwise synthesis of very long peptides. cnr.it
Strategic Incorporation of this compound in Macrocyclization and Constrained Peptide Architectures
The development of peptides with enhanced stability and specific conformations is a primary objective in medicinal chemistry and drug design. Macrocyclization, the process of creating a cyclic backbone or a side-chain-to-side-chain linkage, is a powerful strategy to constrain peptide structures. nih.govrsc.org This conformational restriction can lead to increased receptor binding affinity, improved metabolic stability against proteases, and enhanced cell permeability. cam.ac.uk this compound, a derivative of the non-proteinogenic D-tryptophan, serves as a valuable building block in the design of these sophisticated peptide architectures. Its unique structural features—the N-terminal acetyl group, the D-chiral center, and the Boc-protected indole side chain—are strategically leveraged to induce specific secondary structures and to facilitate complex synthetic procedures.
The incorporation of D-amino acids, such as D-tryptophan, is a well-established method for introducing structural constraints and enhancing peptide stability. frontiersin.org The presence of a D-amino acid can promote the formation of specific turn structures, such as β-turns, which are crucial for inducing and stabilizing a cyclic conformation. researchgate.net Furthermore, peptides containing D-amino acids are often less susceptible to degradation by endogenous proteases, which typically exhibit high specificity for L-amino acid sequences. cam.ac.uk
The tryptophan side chain itself offers unique opportunities for chemical modification and cyclization. rsc.orgnih.gov The indole ring is a versatile handle for late-stage modifications to construct macrocycles. nih.gov Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group is critical during solid-phase peptide synthesis (SPPS). This protection prevents unwanted side reactions, such as alkylation or sulfonation, that can occur during the repeated acid-labile deprotection steps of the main peptide chain, particularly when using Fmoc/tBu chemistry. nbinno.comsigmaaldrich.com The use of Trp(Boc) derivatives is strongly recommended to avoid modification of the tryptophan side chain and ensure the integrity of the final peptide product. sigmaaldrich.com
In the synthesis of complex cyclic peptides, derivatives like Fmoc-D-Trp(Boc)-OH are commonly employed. For instance, in the solid-phase synthesis of octreotide (B344500) analogues, a cyclic peptide, Boc-D-Phe was used as the starting amino acid, and a D-Trp(Boc) residue was incorporated into the linear sequence before cleavage and cyclization. google.com Similarly, research into bifunctional peptides targeting opioid and cholecystokinin (B1591339) (CCK) receptors has shown that substituting L-Trp with D-Trp can significantly alter binding affinities. In the synthesis of these constrained analogues, Fmoc-Trp(Boc)-OH was utilized to incorporate the tryptophan residue. nih.gov
The strategic placement of D-Trp within a peptide sequence can direct the peptide's folding into a specific bioactive conformation, which is then locked in place by macrocyclization. The synthesis of cyclic peptides often involves the assembly of a linear precursor on a solid support, followed by cleavage from the resin and a solution-phase cyclization step under dilute conditions to favor intramolecular reaction over intermolecular polymerization. rsc.org
The following tables summarize research findings where D-tryptophan derivatives have been incorporated into constrained peptide structures.
| Peptide/Analogue | Sequence/Structure Detail | Synthetic Strategy | Role of D-Trp | Reference |
|---|---|---|---|---|
| Octreotide Analogue | H-D-Phe-Cys-Phe-D-Trp(Boc)-Lys(Boc)-Thr(t-Bu)-Cys(Acm)-HMP-resin | Solid-phase synthesis followed by on-resin disulfide bond formation and aminolysis. | Incorporated as D-Trp(Boc) to build the linear precursor for the cyclic octreotide structure. | google.com |
| CCK/Opioid Analogue (Compound 11) | Tyr-d-Ala-Gly-d-Trp-NMeNle-Asp-Phe-NH₂ | Solid-phase peptide synthesis using Fmoc chemistry; Fmoc-Trp(Boc)-OH was used for incorporating D-Trp. | Substitution with D-Trp at a key position to modulate receptor binding affinity and antagonist/agonist properties. | nih.gov |
| Cyclic Peptide-Polymer Conjugate | cyclo-[(D-Leu-L-Lys(Boc))₃-D-Leu-L-Trp(Boc)] | Solid-phase synthesis of the linear peptide followed by solution-phase cyclization. | Incorporated as Fmoc-L-Trp(Boc)-OH in an alternating D/L sequence to promote self-assembly into cylindrical structures. While this example uses L-Trp, the principle of using Boc-protected Trp in D/L alternating cyclic peptides is highlighted. | rsc.org |
| [d-Ala]-nocardiotide Analogue | Linear precursor included Fmoc-L-Trp(Boc)-OH. | Solid-phase peptide synthesis and subsequent macrocyclization. | Fmoc-L-Trp(Boc)-OH was used in the SPPS of the linear chain prior to cyclization. The study focused on creating an analogue of a naturally cyclic peptide. | researchgate.net |
| Tryptophan Derivative | Coupling Conditions | Protecting Group Strategy | Purpose | Reference |
|---|---|---|---|---|
| Fmoc-L-Trp(Boc)-OH | HBTU, HOBt, DIEA in DMF | Fmoc for Nα-protection, Boc for indole side-chain protection. | Used in SPPS to build a linear peptide precursor for a nocardiotide analogue. | researchgate.net |
| Fmoc-Trp(Boc)-OH | 4-fold excess of amino acid and coupling agents (e.g., HCTU), 8-fold excess of DIEA. | Fmoc for Nα-protection, Boc for indole side-chain protection. | Incorporation of D-Trp following a N-methylated amino acid in the synthesis of constrained CCK/opioid peptides. | nih.gov |
| Fmoc-L-Trp(Boc)-OH | HCTU/NMM in DMF | Fmoc for Nα-protection, Boc for indole side-chain protection. | Synthesis of cyclic hexapeptides targeting Mycobacterium tuberculosis transcription. | nih.gov |
| Fmoc-Trp(Boc)-OH | HBTU/HOBt coupling reagents. | Fmoc for Nα-protection, Boc for indole side-chain protection. | Synthesis of cyclic tetrapeptides with antioxidant properties. | knepublishing.com |
Influence of Ac D Trp Boc Oh on Peptide Conformation and Structural Research
Conformational Impact of D-Tryptophan Residues in Peptide Secondary Structures
The introduction of a D-amino acid, such as D-tryptophan, into a peptide sequence composed of L-amino acids creates a significant local perturbation in the backbone. This stereochemical alteration has profound effects on the formation and stability of common secondary structures like β-turns and helices.
D-amino acids have conformational preferences that are mirror images of their L-counterparts. nih.gov For instance, while L-amino acids favor right-handed helical structures (αR), D-amino acids are predisposed to form left-handed helices (αL). psu.edu Consequently, introducing a D-residue into an L-peptide chain can disrupt or reverse the direction of a helix. psu.edunih.gov This property is particularly useful in designing peptides with specific folds, as a D-amino acid can act as a helix terminator. researchgate.net
In the context of β-turns, which are crucial for the folding of many proteins and peptides, D-amino acids play a pivotal role in nucleating specific turn types. psu.eduresearchgate.net For example, the incorporation of a D-amino acid at the i+1 position of a turn sequence strongly promotes the formation of a type II' β-turn. psu.edu This is a direct consequence of the positive φ (phi) dihedral angle that D-amino acids preferentially adopt. The ability to engineer specific turn structures is critical for creating stable β-hairpins and other folded peptide architectures. psu.edu
The following table summarizes the general impact of D-amino acid incorporation on peptide secondary structures:
| Secondary Structure | Effect of D-Amino Acid Incorporation | Rationale |
| α-Helix | Destabilization or termination of right-handed helices. nih.gov | D-residues favor left-handed helical conformations, which are incompatible with the right-handed twist of standard α-helices. psu.edu |
| β-Turn | Induction of specific turn types, particularly type I' and II' β-turns. psu.edu | The stereochemistry of the D-amino acid restricts the available conformational space, favoring dihedral angles characteristic of these turns. psu.edu |
| β-Sheet | Potential for destabilization in homochiral L-peptide sheets. nih.gov | Can introduce a kink or local disruption in the regular hydrogen bonding pattern of the β-sheet. |
| Polyproline II Helix | Can favor the formation of this conformation over others. plos.org | The specific conformational constraints imposed by the D-amino acid can shift the energetic landscape to favor the PPII structure. |
Spectroscopic and Computational Approaches to Elucidate Peptide Conformations Containing Ac-D-Trp(Boc)-OH
A combination of spectroscopic techniques and computational modeling is essential to fully characterize the three-dimensional structures of peptides containing this compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a powerful tool for determining the solution-state structure of peptides. nih.govnih.gov By analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce inter-proton distances and dihedral angles, which in turn define the peptide's conformation. nih.gov For tryptophan-containing peptides, changes in the chemical shifts of the indole (B1671886) ring protons can provide information about its local environment and interactions, such as stacking with other aromatic residues. nih.govbeilstein-journals.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. rsc.orgjst.go.jp The far-UV CD spectrum (190-250 nm) provides characteristic signals for α-helices, β-sheets, β-turns, and random coils. units.it The incorporation of a D-amino acid can lead to significant changes in the CD spectrum, such as the appearance of mirror-image signals or the loss of characteristic helical signals, confirming a conformational change. nih.govrsc.org Near-UV CD can probe the tertiary structure and the environment of aromatic residues like tryptophan. units.it
Vibrational Circular Dichroism (VCD): VCD provides detailed information about the stereochemistry and conformation of chiral molecules. Studies on tripeptides containing D-tryptophan have shown that the VCD spectrum is a mirror image of its enantiomer but significantly different from its diastereomer, highlighting its sensitivity to the specific chirality of the amino acid residues. nih.gov
Computational Approaches:
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of peptide behavior in a simulated physiological environment. researchtrends.netresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD can explore the conformational landscape of a peptide, revealing its flexibility, preferred structures, and the influence of specific residues like D-tryptophan. researchtrends.net Studies have shown that peptides containing D-tryptophan can adopt more compact and stable conformations compared to their all-L-amino acid counterparts. researchtrends.netresearchgate.net
Quantum Mechanics (QM) Calculations: QM methods can be used to predict spectroscopic properties, such as NMR chemical shifts, with a high degree of accuracy. researchgate.net By calculating the electronic structure of a peptide, QM can help to interpret experimental data and provide a deeper understanding of the relationship between structure and spectroscopic observables. researchgate.net
This integrated approach is summarized in the table below:
| Technique | Information Gained | Example Application for this compound Peptides |
| NMR Spectroscopy | 3D structure in solution, inter-proton distances, dihedral angles, hydrogen bonding. nih.govnih.gov | Determining the specific type of β-turn induced by the D-Trp residue. |
| CD Spectroscopy | Secondary structure content (α-helix, β-sheet, etc.), conformational changes. rsc.orgjst.go.jp | Observing the disruption of an α-helix upon substitution of an L-Trp with a D-Trp. nih.gov |
| VCD Spectroscopy | Detailed stereochemical and conformational information. nih.gov | Differentiating between diastereomeric peptides containing D-Trp. nih.gov |
| MD Simulations | Dynamic behavior, conformational flexibility, structural stability. researchtrends.netresearchgate.net | Simulating the folding pathway of a peptide to understand how D-Trp directs the formation of a specific tertiary structure. researchtrends.net |
| QM Calculations | Prediction of spectroscopic properties, electronic structure. researchgate.net | Calculating the NMR chemical shifts of the tryptophan indole ring to correlate with its local environment. researchgate.net |
Role of this compound in Stabilizing or Modifying Peptide Tertiary Structures
Furthermore, the strategic placement of a D-tryptophan can be used to create novel peptide topologies that are not accessible with only L-amino acids. The ability to introduce sharp turns and breaks in helices allows for the design of complex and constrained cyclic peptides, which often exhibit enhanced biological activity and stability. nih.gov
In some cases, the substitution of an L-amino acid with a D-amino acid can be destabilizing to the native tertiary structure, particularly in proteins that have evolved to be homochiral. nih.gov However, in the context of de novo peptide design, the inclusion of D-tryptophan is a powerful tool for controlling the peptide's fold and enhancing its structural integrity.
Applications of Peptides Containing Ac D Trp Boc Oh in Molecular Research and Probes
Design and Synthesis of Peptide-Based Probes Incorporating Ac-D-Trp(Boc)-OH for Mechanistic Studies
The tryptophan indole (B1671886) side chain is a versatile functional group for creating molecular probes to investigate biological mechanisms. The use of the D-enantiomer, this compound, provides resistance to enzymatic degradation by proteases, a critical feature for probes used in biological systems. The Boc group on the indole nitrogen prevents unwanted side reactions during peptide synthesis and allows for selective modification. acs.org
The design of these probes often involves strategic placement of the tryptophan residue within a peptide sequence to interact with a specific biological target. nih.gov Researchers can then leverage the indole ring for further chemical modification to attach reporter groups like fluorophores or affinity tags. A key synthetic strategy for creating such probes is the direct functionalization of the tryptophan indole ring. For instance, photoredox-mediated C(2)-arylation has been successfully applied to tryptophan derivatives like Ac-Trp(Boc)-OMe. acs.orgnih.gov This method allows for the introduction of various aryl groups bearing functional handles (e.g., azides, alkynes) that can be used for click chemistry, enabling the attachment of diverse molecular payloads to the peptide scaffold. acs.orgnih.gov
Table 1: Research Findings on Tryptophan Functionalization for Probe Development
| Methodology | Tryptophan Derivative Used | Key Finding | Application | Reference |
|---|---|---|---|---|
| Photoredox C(2)-Arylation | Ac-Trp(Boc)-OMe | Introduction of functionalizable aryl groups (containing azides, alkynes) onto the indole C2 position. acs.orgnih.gov | Creation of bioconjugatable peptide probes for mechanistic studies. acs.orgnih.gov | acs.org, nih.gov |
The synthesis of these probes typically follows standard solid-phase peptide synthesis (SPPS) protocols. medsci.org The use of this compound as a building block ensures the integrity of the indole side chain until a specific, intended modification step. This controlled approach is crucial for constructing well-defined molecular probes to study complex biological processes like protein-protein interactions or enzyme activity. sriramchem.com
Utilization of this compound in the Development of Peptide Mimetics for Target Interaction Research
Peptide mimetics, or peptidomimetics, are compounds designed to replicate the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.gov this compound is a valuable component in this field. The incorporation of D-amino acids is a common strategy to increase resistance to proteolytic degradation and to induce specific secondary structures, such as β-turns, which are often critical for receptor binding. nih.gov
The bulky, hydrophobic indole side chain of tryptophan is frequently involved in key binding interactions (pharmacophores) with biological targets. researchgate.net By using the D-isomer, researchers can explore different conformational spaces and potentially achieve higher binding affinity or selectivity for a target receptor or enzyme. nih.govnih.gov The Boc protection on the indole nitrogen is crucial during synthesis to prevent side reactions, ensuring the final peptidomimetic has the correct structure. peptide.com
For example, in the design of analogs for hormones like melanocortin, the precise stereochemistry and positioning of aromatic residues such as tryptophan are critical for receptor interaction and signaling. nih.gov The synthesis of such peptidomimetics relies on the availability of versatile building blocks like this compound to systematically probe the structural requirements for biological activity. medchemexpress.com
Table 2: Role of D-Tryptophan Derivatives in Peptidomimetics
| Feature | Contribution to Peptidomimetic Design | Rationale |
|---|---|---|
| D-Stereocenter | Induces specific peptide backbone conformations (e.g., β-turns) and provides proteolytic stability. nih.gov | Natural proteases are stereospecific for L-amino acids. |
| Indole Side Chain | Serves as a key pharmacophoric element for target interaction, often via hydrophobic or π-stacking interactions. researchgate.net | The unique size and aromaticity of tryptophan are often essential for binding. |
Role in Combinatorial Peptide Library Synthesis for Ligand Discovery Methodologies
Combinatorial chemistry is a powerful tool for discovering new ligands for biological targets. The "one-bead-one-compound" (OB2C) library method allows for the synthesis and screening of millions of unique peptide sequences to find hits with high affinity for a target of interest. nih.gov this compound and similar protected D-amino acids are essential components in the construction of these diverse peptide libraries.
The inclusion of non-natural amino acids, including D-isomers, vastly expands the chemical diversity of a library beyond that of natural peptides. nih.gov This increases the probability of identifying potent and stable ligands. In the context of DNA-encoded libraries (DECLs), where peptides are synthesized on DNA fragments, protecting groups are critical. The use of Fmoc-Trp(Boc)-OH has been shown to be advantageous in solution-phase DECL synthesis, as the unprotected indole can lead to solubility issues and side reactions. acs.org The same principles apply to the use of this compound in other library formats.
The Boc group on the indole nitrogen ensures that the tryptophan residue remains inert throughout the multiple coupling and deprotection cycles of combinatorial synthesis. acs.orgpeptide.com This prevents the formation of truncated or modified side-products, which would compromise the quality and interpretability of the library screen. The acetylated N-terminus of this compound can serve as a capping group, terminating the peptide chain at a specific position, which is another strategy to generate structural diversity within a library.
Application in Bioconjugation Strategies for Advanced Research Tools
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a peptide or protein. Tryptophan's unique indole side chain presents an attractive target for site-selective modification. nih.gov this compound serves as a precursor for incorporating a selectively modifiable tryptophan residue into a peptide sequence, which can then be used to create advanced research tools like antibody-drug conjugates or fluorescently labeled proteins.
Recent advances have highlighted methods for the selective chemical modification of tryptophan. For instance, a photoredox-catalyzed C(2)-arylation of tryptophan derivatives allows for the introduction of functional handles for subsequent conjugation reactions. acs.orgnih.gov This reaction is chemoselective for tryptophan over other potentially reactive amino acids like tyrosine when the conditions are optimized. nih.gov
Another strategy involves the reaction of tryptophan with triazolinediones (TADs). nih.gov Researchers have found that by controlling the pH, they can achieve selective labeling of tryptophan over tyrosine, which was previously a challenge. nih.gov Incorporating this compound into a peptide allows for the precise placement of this "handle" for bioconjugation, providing a powerful method for constructing complex and functional biomolecules for research and therapeutic applications. sriramchem.com
Reactivity and Mechanistic Studies Involving Ac D Trp Boc Oh in Peptide Chemistry
Investigations into the Reactivity of the Indole (B1671886) Nitrogen and Carboxyl Functionality of Ac-D-Trp(Boc)-OH
The strategic protection of both the α-amino group (as an acetyl derivative) and the indole nitrogen (with a Boc group) in this compound significantly influences its reactivity profile in peptide synthesis. The Boc group on the indole nitrogen plays a crucial role in preventing unwanted side reactions. labmartgh.com
The primary function of the N-in-Boc group is to decrease the nucleophilicity of the indole ring, thereby preventing its participation in undesired electrophilic substitution reactions. nih.gov The indole moiety of tryptophan is naturally susceptible to oxidation and alkylation. thermofisher.com The Boc protection minimizes the risk of such modifications, which can be caused by carbocations generated during the cleavage of other protecting groups or from the resin linker. thermofisher.comsigmaaldrich.comsigmaaldrich.com For instance, without this protection, the indole ring can react with tert-butyl cations formed during the deprotection of other Boc-protected residues. peptide.comnih.gov
The carboxyl functionality of this compound must be activated to facilitate peptide bond formation. This activation is a standard procedure in peptide synthesis, converting the relatively unreactive carboxylic acid into a more reactive species, such as an active ester. mdpi.com This process is essential for the nucleophilic attack by the amino group of the adjacent amino acid in the growing peptide chain. mdpi.combibliomed.org The presence of the N-in-Boc group does not sterically hinder the activation of the carboxyl group or the subsequent coupling reaction to a significant extent, allowing for efficient incorporation into the peptide sequence.
Mechanistic Insights into Side Reactions During this compound Incorporation and Deprotection
Despite the protective measures, side reactions can still occur during the incorporation of this compound and the subsequent deprotection steps in peptide synthesis. Understanding the mechanisms of these side reactions is crucial for optimizing synthetic protocols and maximizing the yield of the desired peptide.
Alkylation: One of the most common side reactions involving tryptophan is the alkylation of the indole ring. thermofisher.com During the acid-catalyzed deprotection of other tert-butyl-based protecting groups, highly reactive tert-butyl cations are generated. peptide.compeptide.com These electrophilic species can attack the electron-rich indole ring of an unprotected tryptophan residue. peptide.combzchemicals.com The use of this compound significantly mitigates this risk. sigmaaldrich.comnih.gov However, if the N-in-Boc group is prematurely cleaved or if other strong electrophiles are present, alkylation can still occur. Scavengers, such as triisopropylsilane (B1312306) (TIS) or thioanisole, are often added to the cleavage cocktail to quench these reactive cations and prevent unwanted alkylation. bzchemicals.commasterorganicchemistry.com
Oxidation: The indole ring of tryptophan is also susceptible to oxidation, which can lead to the formation of various byproducts that are often difficult to reverse. thermofisher.com While the N-in-Boc group offers some protection against oxidation, harsh acidic conditions or the presence of oxidizing agents can still lead to modification of the indole moiety. thermofisher.comresearchgate.net The use of antioxidants or scavengers in the cleavage mixture can help to minimize oxidative damage. peptide.com
Sulfonation: In syntheses involving arginine residues protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), a side reaction involving the transfer of the sulfonyl group to the tryptophan indole nitrogen can occur during acidolytic cleavage. peptide.comiris-biotech.de Utilizing Fmoc-Trp(Boc)-OH is the most effective strategy to prevent this migration. sigmaaldrich.compeptide.com
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Mechanism | Key Influencing Factors | Mitigation Strategy |
|---|---|---|---|
| Alkylation | Electrophilic attack by carbocations (e.g., tert-butyl) on the indole ring. peptide.comnih.gov | Presence of acid-labile protecting groups, insufficient scavengers. | Use of N-in-Boc protected tryptophan, addition of scavengers (e.g., TIS, thioanisole). bzchemicals.commasterorganicchemistry.com |
| Oxidation | Reaction of the indole ring with oxidizing species. thermofisher.com | Exposure to air, harsh acidic conditions, presence of oxidizing agents. | Use of N-in-Boc protected tryptophan, addition of antioxidants/scavengers (e.g., EDT). thermofisher.comsigmaaldrich.com |
| Sulfonation | Transfer of sulfonyl protecting groups from arginine to the indole nitrogen. peptide.comiris-biotech.de | Presence of Arg(Pmc) or Arg(Pbf), proximity of Arg and Trp residues. | Use of N-in-Boc protected tryptophan. sigmaaldrich.compeptide.com |
Advanced Deprotection Strategies for Boc Groups on Tryptophan in Peptide Synthesis Contexts
The removal of the N-in-Boc group from the tryptophan residue is a critical final step that requires carefully controlled conditions to avoid damage to the peptide. Standard deprotection involves the use of strong acids like trifluoroacetic acid (TFA). total-synthesis.comfishersci.co.uk However, the choice of reagents and the reaction conditions can be optimized to enhance selectivity and minimize side reactions.
The development of "cleavage cocktails" is a testament to the need for optimized deprotection strategies. These are mixtures of TFA with various scavengers designed to protect sensitive residues. For peptides containing tryptophan, a common and effective cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and ethanedithiol (EDT). sigmaaldrich.com Another widely used non-malodorous mixture is TFA/TIS/water. sigmaaldrich.com The scavengers in these cocktails serve to trap the carbocations generated during the cleavage process, thereby preventing the alkylation of tryptophan and other sensitive residues like methionine and cysteine. sigmaaldrich.com
Advanced Analytical and Characterization Methodologies for Peptides Containing Ac D Trp Boc Oh
High-Resolution Mass Spectrometry for Peptide Sequence and Purity Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the primary characterization of synthetic peptides. It provides exceptionally accurate mass-to-charge (m/z) measurements, typically with mass accuracy in the low parts-per-million (ppm) range. This precision allows for the unambiguous determination of a peptide's elemental composition, serving as a primary confirmation of a successful synthesis.
For peptides containing Ac-D-Trp(Boc)-OH, HRMS is crucial for verifying the incorporation of the modified residue. The mass of the Ac-D-Trp(Boc) residue (C₂₀H₂₄N₂O₄) is 368.1736 Da, a significant mass addition that is easily detected. An initial HRMS analysis of the intact peptide confirms that the observed molecular weight matches the theoretical calculated mass, providing strong evidence of correct synthesis and purity.
Tandem mass spectrometry (MS/MS) is subsequently used for sequence validation. During fragmentation (e.g., via Collision-Induced Dissociation, CID), the peptide backbone cleaves at amide bonds, generating predictable series of b- and y-ions. The presence of the this compound residue is confirmed by a characteristic mass shift of 368.17 Da in the fragment ion series. Furthermore, the tert-butyloxycarbonyl (Boc) group is known to be labile under MS/MS conditions and can produce a characteristic neutral loss of 100.05 Da (C₅H₈O₂) or 56.06 Da (isobutylene, C₄H₈) from the precursor or fragment ions containing the modified tryptophan. This predictable fragmentation pattern is a key diagnostic marker for locating the residue within the peptide sequence.
**Table 7.1: Illustrative HRMS and MS/MS Data for a Hypothetical Peptide (Ac-D-Trp(Boc)-Ala-Gly-NH₂) **
| Parameter | Theoretical Value | Observed Value/Fragment | Interpretation |
|---|---|---|---|
| Peptide Formula | C₂₅H₃₅N₅O₆ | N/A | Full peptide structure for analysis. |
| Monoisotopic Mass | 489.2638 Da | N/A | Theoretical mass for HRMS verification. |
| [M+H]⁺ (HRMS) | 490.2716 m/z | 490.2711 m/z | High-accuracy mass match confirms elemental composition and purity. |
| y₁-ion (MS/MS) | 75.0504 m/z (Gly-NH₂) | 75.05 m/z | Confirms C-terminal Glycinamide. |
| y₂-ion (MS/MS) | 146.0878 m/z (Ala-Gly-NH₂) | 146.09 m/z | Confirms the Ala-Gly sequence. |
| b₁-ion (MS/MS) | 411.1923 m/z (Ac-D-Trp(Boc)) | 411.19 m/z | Confirms N-terminal modified residue. Mass = 368.17 (residue) + 43.02 (acetyl) - H₂O. |
| Neutral Loss (MS/MS) | 100.0524 Da (Boc group) | Observed from [M+H]⁺ or b₁-ion | Characteristic loss of the Boc protecting group, confirming its presence. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Peptides Incorporating this compound
¹H NMR spectroscopy provides definitive evidence for the successful incorporation of the this compound moiety. The spectrum will exhibit characteristic signals that are readily assigned:
Boc Group: A sharp, intense singlet integrating to nine protons, typically appearing in the upfield region around 1.6 ppm.
Acetyl Group: A distinct singlet integrating to three protons, usually found around 2.0 ppm.
Tryptophan Side Chain: A complex set of signals in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the indole (B1671886) ring protons. The presence of the Boc group on the indole nitrogen (N-in) causes a downfield shift of the adjacent aromatic protons compared to an unprotected tryptophan.
D-Configuration: The D-stereochemistry of the tryptophan residue influences the chemical shift of its α-proton (Hα) and its coupling constants with the β-protons (Hβ).
Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are required for complete structural assignment. NOESY is particularly critical as it identifies through-space correlations between protons that are close in the 3D structure, but not necessarily through bonds. These correlations are used to define the peptide's secondary structure and tertiary fold, revealing how the bulky and hydrophobic this compound residue orients itself relative to the rest of the peptide backbone and other side chains.
Table 7.2: Characteristic ¹H NMR Chemical Shifts for the this compound Residue in a Peptide
| Proton Group | Typical Chemical Shift Range (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Boc (-(CH₃)₃) | 1.55 - 1.65 | Singlet (s) | 9H | Highly characteristic signal for the Boc protecting group. |
| Acetyl (CH₃CO-) | 1.95 - 2.10 | Singlet (s) | 3H | Confirms N-terminal acetylation. |
| Hα (Alpha Proton) | 4.50 - 4.90 | Doublet of Doublets (dd) or Triplet (t) | 1H | Chemical shift and coupling constants are sensitive to local conformation and D-configuration. |
| Hβ (Beta Protons) | 3.20 - 3.50 | Multiplet (m) | 2H | Diastereotopic protons with complex coupling. |
| Indole Aromatic Protons | 7.00 - 8.20 | Multiplets (m), Doublets (d) | 5H | Shifts are influenced by the N-in-Boc group and local environment. |
Chromatographic Techniques (e.g., HPLC, UPLC) for Purification and Analytical Assessment of Synthetic Peptides
Chromatographic methods, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of peptide purification and purity analysis. Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C8 or C18 silica) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid).
The this compound residue is exceptionally hydrophobic due to the combination of the aromatic indole ring, the acetyl group, and the large, nonpolar tert-butyl group. Consequently, peptides containing this residue exhibit significantly increased retention times on reverse-phase columns compared to analogues containing unprotected tryptophan or more polar amino acids. This property is leveraged for two main purposes:
Purification: Preparative RP-HPLC is the standard method for purifying the target peptide from a complex mixture of crude synthetic products. The enhanced hydrophobicity of the desired peptide allows for excellent separation from more polar impurities, such as deletion sequences or peptides with incomplete side-chain protection.
Analytical Assessment: Analytical RP-HPLC or UPLC is used to assess the purity of the final product. A highly pure peptide sample will typically appear as a single, sharp, and symmetrical peak in the chromatogram. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total integrated area of all peaks at a specific wavelength (e.g., 220 nm or 280 nm).
Table 7.3: Comparative RP-HPLC Retention Times for Structurally Related Peptides
| Peptide Sequence | Key Residue | Expected Relative Hydrophobicity | Expected RP-HPLC Retention Time (on C18 column) |
|---|---|---|---|
| H-Gly-Trp -Gly-OH | D-Trp (unprotected) | Moderate | Intermediate |
| Ac-Gly-Trp -Gly-OH | Acetylated D-Trp | High | Long |
Note: Retention times are relative and depend on the specific gradient, column, and system used. The trend of increasing retention time with increasing hydrophobicity is the key takeaway.
Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence) for Conformational Analysis of Peptides with this compound
While NMR provides high-resolution structural data, other spectroscopic techniques offer complementary, global insights into peptide conformation, particularly regarding secondary structure and the local environment of the tryptophan residue.
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. It is highly sensitive to the ordered secondary structures within peptides, such as α-helices, β-sheets, and turns. The incorporation of a D-amino acid like D-Trp can have a profound and diagnostically useful effect on the CD spectrum. For instance, a D-amino acid can disrupt a right-handed α-helix or induce a turn. In a peptide composed entirely of D-amino acids, the CD spectrum is often an inverted mirror image of its all-L-amino acid counterpart. The bulky this compound residue acts as a significant conformational constraint, and its influence on the peptide's global fold is readily monitored by CD.
Fluorescence Spectroscopy: The indole side chain of tryptophan is intrinsically fluorescent, making it a powerful native probe of protein and peptide structure. The fluorescence emission maximum (λₘₐₓ) and quantum yield are extremely sensitive to the polarity of the local environment.
When the this compound residue is exposed to the aqueous solvent, its fluorescence emission maximum is typically around 350-355 nm.
When the residue is buried within a nonpolar, hydrophobic core of a folded peptide, the emission maximum undergoes a characteristic blue-shift to shorter wavelengths (e.g., 330-340 nm). This phenomenon allows researchers to monitor peptide folding, conformational changes, and binding events by observing changes in the tryptophan fluorescence spectrum. The Boc group on the indole nitrogen can slightly alter the intrinsic fluorescence properties (e.g., quantum yield) compared to unprotected tryptophan, but the environmental sensitivity remains a powerful analytical tool.
Table 7.4: Interpretation of Spectroscopic Data for Peptides Containing this compound
| Technique | Observable | Interpretation |
|---|---|---|
| Circular Dichroism (CD) | Strong negative bands at ~222 nm and ~208 nm; positive band at ~195 nm. | Indicates a predominantly right-handed α-helical structure. |
| Circular Dichroism (CD) | Strong positive bands at ~222 nm and ~208 nm; negative band at ~195 nm. | Indicates a left-handed α-helix, potentially induced by multiple D-amino acids. |
| Circular Dichroism (CD) | Strong negative band near 218 nm. | Indicates a predominantly β-sheet structure. |
| Circular Dichroism (CD) | Weak signal with a minimum near 200 nm. | Indicates a random coil or disordered structure. |
| Fluorescence Spectroscopy | Emission Maximum (λₘₐₓ) ≈ 350-355 nm | Tryptophan residue is exposed to the polar aqueous solvent. |
| Fluorescence Spectroscopy | Emission Maximum (λₘₐₓ) ≈ 330-340 nm | Tryptophan residue is buried in a nonpolar, hydrophobic environment. |
Future Research Directions and Emerging Paradigms in the Utilization of Ac D Trp Boc Oh
Prospects for Automated and High-Throughput Synthesis Methodologies Incorporating Ac-D-Trp(Boc)-OH
The progression of peptide synthesis is increasingly driven by the need for rapid and efficient production of numerous peptide sequences for screening and development. Automated and high-throughput synthesis platforms are at the forefront of this evolution, and the incorporation of specialized amino acid derivatives like this compound is a key aspect of this advancement.
Future prospects in this area are centered on the seamless integration of this compound into fully automated solid-phase peptide synthesis (SPPS) protocols. beilstein-journals.orgspringernature.com While both Boc and Fmoc protection strategies are amenable to automation, the use of this compound is particularly relevant in Boc-based SPPS. nih.govmdpi.com The development of advanced automated synthesizers, including those utilizing microwave irradiation to enhance coupling efficiency and reduce synthesis time, will facilitate the rapid assembly of peptides containing this modified tryptophan residue. kohan.com.twbiotage.com
High-throughput synthesis, which involves the parallel synthesis of a large number of different peptides, stands to benefit significantly from the availability of high-quality this compound. peptide2.comspringernature.com The unique properties imparted by the D-tryptophan configuration can be systematically explored across large peptide libraries to identify candidates with enhanced biological activity or stability. nbinno.com The table below outlines key considerations for the integration of this compound into these advanced synthesis platforms.
| Parameter | Consideration for Automated & High-Throughput Synthesis |
| Solubility | Good solubility in standard SPPS solvents (e.g., DMF, DCM) is crucial for efficient delivery and reaction kinetics. |
| Coupling Efficiency | The bulky Boc protecting group on the indole (B1671886) nitrogen may necessitate optimized coupling reagents or extended reaction times to ensure complete incorporation. |
| Deprotection | The acetyl group at the N-terminus is stable under the conditions used for Boc removal (e.g., TFA), allowing for its retention in the final peptide. |
| Quality Control | High-purity this compound is essential to minimize the introduction of impurities into the synthesized peptides, which is critical in high-throughput screening campaigns. |
Integration into Novel Peptide Scaffolds and Unconventional Macrocycles
The incorporation of non-standard amino acids is a powerful strategy for creating peptides with novel structures and functions. This compound is a valuable tool in this regard, enabling the construction of innovative peptide scaffolds and macrocycles with unique conformational properties.
The D-configuration of the tryptophan residue can induce specific turns and folds in the peptide backbone, leading to the formation of unique three-dimensional structures. nbinno.com This is particularly important in the design of peptidomimetics, where the goal is to mimic the structure of a biologically active peptide while improving its pharmacological properties. The bulky Boc group on the indole nitrogen can also influence the local conformation of the peptide chain during synthesis and in the final structure.
Macrocyclization is a widely used strategy to improve the stability, potency, and cell permeability of peptides. acs.orgnih.gov this compound can be incorporated into linear peptide precursors that are subsequently cyclized. The D-tryptophan residue can act as a "turn-inducer," facilitating the adoption of a conformation that is amenable to cyclization. nih.gov Furthermore, the tryptophan side chain itself can be a site for macrocyclization, although this would typically involve a different protecting group strategy. The development of new macrocyclization techniques, including those compatible with automated synthesis, will expand the possibilities for creating novel cyclic peptides containing this compound. biotage.com
| Scaffold/Macrocycle Type | Potential Role of this compound |
| Beta-Hairpin Mimetics | The D-amino acid can stabilize the turn region of a beta-hairpin structure. |
| Helical Peptides | Incorporation of a D-amino acid can disrupt or induce specific helical conformations. |
| Head-to-Tail Cyclized Peptides | Can be incorporated into the linear precursor to influence the cyclization efficiency and final conformation. |
| Sidechain-to-Sidechain Cyclized Peptides | The acetylated N-terminus provides a stable cap, while the D-Trp residue influences the overall peptide structure. |
Advanced Computational Modeling and Design of Peptides Featuring this compound
Computational modeling has become an indispensable tool in peptide science, enabling the in silico design and analysis of peptides with desired properties. nih.govnih.gov The use of advanced computational methods to model peptides containing this compound is a promising area of future research that can accelerate the discovery of new peptide-based therapeutics and biomaterials. rsc.org
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of peptides containing this compound. nih.gov These simulations can provide insights into how the D-tryptophan residue and the Boc-protected indole side chain affect the peptide's structure, flexibility, and interactions with biological targets. atu.edu Such studies are crucial for understanding the structure-activity relationships of these modified peptides. nbinno.com
Furthermore, computational peptide design algorithms can be employed to create novel peptide sequences that incorporate this compound. researchgate.net These algorithms can optimize for properties such as binding affinity to a specific protein target, stability against proteolytic degradation, or self-assembly into desired nanostructures. The unique steric and electronic properties of the bulky tryptophan side chain can be a key design element in these computational approaches. nih.gov The table below summarizes the key computational methods and their applications in the study of peptides containing this compound.
| Computational Method | Application in this compound Peptide Research |
| Molecular Docking | Predicting the binding mode and affinity of peptides containing this compound to protein targets. |
| Molecular Dynamics (MD) Simulations | Investigating the conformational dynamics, stability, and solvent interactions of these modified peptides. |
| Quantum Mechanics (QM) Calculations | Determining the electronic properties and reactivity of the this compound residue. |
| Peptide Design Algorithms | In silico generation of novel peptide sequences with desired properties that incorporate this compound. |
Role in the Development of Next-Generation Chemical Biology Tools and Research Reagents
This compound and the peptides derived from it have significant potential as next-generation chemical biology tools and research reagents. The unique properties of the D-tryptophan residue can be exploited to probe biological systems in novel ways.
The tryptophan indole side chain is a natural fluorescent probe, and its photophysical properties can be modulated by its local environment. Peptides containing this compound can be used as fluorescent probes to study protein-protein interactions or to sense changes in the cellular environment. The D-configuration may offer advantages in terms of resistance to enzymatic degradation, leading to more stable probes for in vivo applications.
Furthermore, the tryptophan residue is a target for chemical modification. sciencedaily.comhku.hk Recent advances in late-stage peptide modification allow for the selective functionalization of tryptophan residues within a peptide sequence. nih.govnih.gov While the Boc group on the indole nitrogen would need to be removed for these reactions to occur, peptides synthesized with this compound can be deprotected to yield a free indole for subsequent modification. This opens up possibilities for creating a diverse range of chemical biology tools, such as biotinylated peptides for affinity purification, or peptides conjugated to imaging agents for in vivo tracking. nih.govrsc.org
| Application Area | Role of this compound Derived Peptides |
| Fluorescent Probes | The intrinsic fluorescence of the tryptophan side chain can be utilized to monitor biological processes. |
| Affinity Reagents | Peptides can be designed to bind to specific targets, and the D-amino acid can enhance stability. |
| Bioconjugation Handles | After deprotection of the indole nitrogen, the tryptophan residue can be selectively modified with other functional molecules. |
| Enzyme Inhibitors | The D-amino acid can confer resistance to proteolysis, leading to more potent and stable enzyme inhibitors. |
Q & A
Q. How to align research on this compound with FAIR data principles for publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
